molecular formula C10H6ClF3O2 B2495000 4-Chloro-2-(trifluoromethyl)cinnamic acid CAS No. 773132-29-9

4-Chloro-2-(trifluoromethyl)cinnamic acid

Cat. No.: B2495000
CAS No.: 773132-29-9
M. Wt: 250.6
InChI Key: BRANIBQNEDUUCX-DUXPYHPUSA-N
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Description

4-Chloro-2-(trifluoromethyl)cinnamic acid (CAS 773132-29-9) is a high-purity synthetic cinnamic acid derivative designed for advanced chemical and pharmacological research. This compound features a chloro substituent at the para position and an electron-withdrawing trifluoromethyl group at the ortho position of the cinnamic acid scaffold. This specific substitution pattern is of significant interest in medicinal chemistry, as it influences the molecule's lipophilicity and electronic properties, which can enhance its bioactivity and interaction with biological targets . Cinnamic acid derivatives are extensively studied for their broad pharmacological potential, including antimicrobial, anti-tumor, and anti-inflammatory activities . Research into analogs highlights the value of the trifluoromethyl group in developing potent antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus faecalis (including vancomycin-resistant strains, VRE) . The compound serves as a key synthetic intermediate or precursor for constructing more complex molecules, such as cinnamamides and other conjugates, which are explored as Michael acceptors in the design of novel anti-infectives . It is also a valuable building block in structure-activity relationship (SAR) studies to develop new chemical entities with herbicidal activity against parasitic weeds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRANIBQNEDUUCX-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Profile of 4 Chloro 2 Trifluoromethyl Cinnamic Acid

Classical and Contemporary Approaches in Cinnamic Acid Synthesis

The construction of the cinnamic acid scaffold can be achieved through several established and modern synthetic methods. These approaches offer varying degrees of efficiency, substrate scope, and stereoselectivity.

Modifications of Perkin Reaction for Cinnamic Acid Backbone Elaboration

The Perkin reaction, first reported by William Henry Perkin in 1868, is a classical method for the synthesis of α,β-unsaturated aromatic acids. The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid which acts as a base catalyst.

In the context of synthesizing substituted cinnamic acids, particularly those with electron-withdrawing groups on the aromatic aldehyde, modifications to the classical Perkin reaction are often necessary to achieve reasonable yields. The presence of groups like the trifluoromethyl and chloro substituents in 4-chloro-2-(trifluoromethyl)benzaldehyde (B1586157) can deactivate the carbonyl group towards nucleophilic attack. One common modification involves the use of stronger bases or alternative catalysts to facilitate the initial deprotonation of the anhydride. While traditionally the sodium or potassium salt of the corresponding carboxylic acid is used, employing stronger non-nucleophilic bases can enhance the rate of enolate formation.

Another modification involves the use of microwave irradiation, which can significantly reduce reaction times and, in some cases, improve yields. However, the choice of base is crucial under microwave conditions, as some studies suggest that traditional sodium acetate (B1210297) may not be as effective. Furthermore, the reaction can be influenced by the steric hindrance of the substituents on the benzaldehyde (B42025), which can impact the approach of the anhydride enolate. For aldehydes with significant steric bulk or strong electron-withdrawing groups, alternative methods like the Doebner modification of the Knoevenagel condensation are often preferred. The Doebner modification utilizes malonic acid in the presence of a base like pyridine (B92270) or piperidine, which can be more effective for challenging substrates.

Microwave-Assisted Synthesis of Substituted Cinnamamides

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of amide bonds. The synthesis of substituted cinnamamides, which are derivatives of cinnamic acids, can be efficiently achieved through the direct amidation of the corresponding cinnamic acid with an amine under microwave irradiation. This method often circumvents the need for harsh coupling reagents and long reaction times associated with conventional heating methods.

The direct amidation of a substituted cinnamic acid, such as this compound, with a primary or secondary amine can be facilitated by a catalyst under solvent-free or minimal solvent conditions. The use of microwave energy allows for rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time, often from hours to minutes. Various substituted cinnamic acids have been successfully converted to their corresponding amides with a range of amines, demonstrating the broad applicability of this technique. The yields are generally good to excellent, making this an attractive method for the synthesis of cinnamamide (B152044) libraries for biological screening.

Cinnamic Acid Derivative Amine Reaction Time (Microwave) Yield (%)
p-Coumaric acid Benzylamine 10 min 85
Ferulic acid Cyclohexylamine 15 min 92
Cinnamic acid Morpholine 8 min 95
4-Chlorocinnamic acid Aniline 12 min 88
3,4-Dimethoxycinnamic acid Piperidine 10 min 90

Enzymatic Synthesis Routes for Cinnamic Acid Derivatives

Biocatalysis offers a green and highly selective alternative for the synthesis of cinnamic acid derivatives. Phenylalanine Ammonia (B1221849) Lyase (PAL) is a key enzyme in the phenylpropanoid pathway that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. The reverse reaction, the amination of cinnamic acid derivatives with ammonia, can be exploited for the synthesis of non-natural amino acids.

The substrate specificity of PAL is a critical factor in its application. While wild-type PALs primarily accept L-phenylalanine, enzyme engineering and directed evolution have expanded the substrate scope to include a variety of substituted cinnamic acids. This allows for the synthesis of corresponding substituted L-phenylalanine derivatives. For instance, PAL variants have been developed that can accept cinnamic acids with substitutions on the phenyl ring, including halogenated and methoxy-substituted analogs. The efficiency of these enzymatic conversions depends on the specific PAL variant, the nature and position of the substituent on the cinnamic acid, and the reaction conditions, such as ammonia concentration and pH. This approach is particularly valuable for producing chiral building blocks for the pharmaceutical industry.

Palladium-Catalyzed Coupling Reactions for Cinnamic Acid Derivatives

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon bonds and have been widely applied to the synthesis of cinnamic acid derivatives. The two most prominent methods in this context are the Heck reaction and the Suzuki coupling.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the reaction of a di-substituted aryl halide, such as 1-bromo-4-chloro-2-(trifluoromethyl)benzene, with acrylic acid or its esters. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity, with the trans-isomer being the predominant product.

The Suzuki coupling offers an alternative route, coupling an aryl boronic acid with a vinyl halide or an α,β-unsaturated carbonyl compound. To synthesize this compound via this method, one could react 4-chloro-2-(trifluoromethyl)phenylboronic acid with an acrylic acid derivative, such as ethyl acrylate, followed by hydrolysis of the ester. The Suzuki reaction is known for its high functional group tolerance and generally mild reaction conditions.

Both the Heck and Suzuki reactions provide reliable and efficient pathways to a wide range of substituted cinnamic acids, often with high stereoselectivity for the desired E-isomer.

Targeted Synthesis of this compound Precursors and Derivatives

The successful synthesis of this compound is highly dependent on the availability of appropriately substituted precursors. The key starting materials for most of the aforementioned cinnamic acid syntheses are a substituted benzaldehyde or a substituted phenylacetic acid.

Synthetic Pathways to Chlorinated and Trifluoromethylated Phenyl Moieties

The introduction of chloro and trifluoromethyl groups onto a phenyl ring can be achieved through various synthetic strategies. The relative positions of these substituents are critical and often dictate the synthetic route.

For the synthesis of 4-chloro-2-(trifluoromethyl)benzaldehyde , a common starting material is 3,4-dichlorobenzotrifluoride. This can be converted to the target benzaldehyde through a series of reactions. A patented method describes the hydrolysis of 3-trifluoromethyl-4-dichloromethyl chlorobenzene (B131634) in the presence of a Lewis acid catalyst like zinc chloride or ferric trichloride (B1173362) to yield 4-chloro-2-(trifluoromethyl)benzaldehyde in high yield.

The synthesis of 4-chloro-2-(trifluoromethyl)phenylacetic acid can be approached from several precursors. One potential route involves the conversion of 4-chloro-2-(trifluoromethyl)acetophenone. The acetophenone (B1666503) itself can be synthesized via Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene. The resulting acetophenone can then be subjected to reactions such as the Willgerodt-Kindler reaction or haloform reaction followed by further functional group manipulations to arrive at the desired phenylacetic acid. Another approach could involve the chlorination and trifluoromethylation of a simpler phenylacetic acid derivative, although controlling the regioselectivity of these reactions can be challenging. A more direct route may involve the cross-coupling of a suitable aryl halide with a two-carbon building block that can be readily converted to the carboxylic acid functionality.

Formation of the Acrylic Acid Moiety in this compound Systems

The construction of the α,β-unsaturated carboxylic acid, a defining feature of cinnamic acids, can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups. For this compound, the primary starting material is typically 4-chloro-2-(trifluoromethyl)benzaldehyde.

Table 1: Key Features of the Knoevenagel Condensation for Cinnamic Acid Synthesis
ComponentRole in the ReactionExample
AldehydeElectrophilic carbonyl source4-Chloro-2-(trifluoromethyl)benzaldehyde
Active Methylene (B1212753) CompoundNucleophilic carbanion sourceMalonic acid
Base/CatalystPromotes enolate formationPyridine, Piperidine
SolventReaction mediumPyridine, Ethanol

Perkin Reaction: Developed by William Henry Perkin, this reaction synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid. wikipedia.orgbyjus.com For the synthesis of a cinnamic acid derivative, this would involve reacting the corresponding benzaldehyde with acetic anhydride and an acetate salt. wikipedia.orgiitk.ac.in The reaction mechanism involves the formation of a carbanion from the anhydride which then attacks the aldehyde. byjus.com Similar to the Knoevenagel condensation, the Perkin reaction is a general method applicable to a wide range of aromatic aldehydes. longdom.org

Heck Reaction: The Heck reaction provides a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. uwindsor.ca To synthesize a cinnamic acid derivative via this route, an aryl halide, such as a substituted iodobenzene, can be reacted with acrylic acid or its esters. While a versatile method, specific applications to produce this compound would depend on the availability of the appropriate aryl halide precursor.

Derivatization Strategies for this compound: Esters, Amides, and Conjugates

The carboxylic acid group of this compound is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives including esters, amides, and more complex conjugates. These modifications can significantly alter the compound's physical, chemical, and biological properties.

Esters: Esterification of carboxylic acids is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comorganic-chemistry.orgsapub.orgresearchgate.net The reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. organic-chemistry.orgchemguide.co.uk A variety of alcohols, from simple alkanols to more complex polyols, can be employed to generate a library of esters with tailored properties. sapub.orgresearchgate.net

Table 2: Common Methods for Ester and Amide Synthesis from Carboxylic Acids
DerivativeGeneral MethodReagentsKey Features
EstersFischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Reversible reaction, often requires excess alcohol. organic-chemistry.orgchemguide.co.uk
AmidesAmide CouplingAmine, Coupling Agent (e.g., DCC, EDC)Forms a stable amide bond, wide variety of amines can be used. researchgate.netorganic-chemistry.org
AmidesAcyl Chloride Formation and AminationThionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by an AmineTwo-step process, generally high yielding.

Amides: Amide bond formation is a cornerstone of peptide synthesis and medicinal chemistry. Carboxylic acids can be converted to amides by reaction with amines. This transformation typically requires the activation of the carboxylic acid, which can be achieved by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, usually with thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide. rsc.org This allows for the incorporation of a wide array of primary and secondary amines, leading to a diverse set of cinnamide derivatives. organic-chemistry.org

Conjugates: The term "conjugates" in this context refers to the attachment of the this compound moiety to other molecules, which could include other small molecules, peptides, or polymers, to impart specific properties. For instance, cinnamic acid derivatives have been conjugated to other pharmacologically active scaffolds to create hybrid molecules with potentially enhanced or novel biological activities. nih.gov The synthetic strategies for creating these conjugates would typically involve the same fundamental reactions of esterification or amidation to link the cinnamic acid derivative to the target molecule through a suitable functional group. The specific reaction conditions would be dictated by the nature and stability of the molecule being conjugated.

Chemical Reactivity and Mechanistic Transformations of 4 Chloro 2 Trifluoromethyl Cinnamic Acid Analogs

Photochemical Reactions of Substituted Cinnamic Acids

One of the most extensively studied reactions of cinnamic acids is their photochemical [2+2] cycloaddition in the solid state. nih.gov This reaction is highly dependent on the molecular arrangement within the crystal lattice, making it a classic example of topochemistry, where the reactivity is controlled by the crystal structure. nih.gov

When performed in the crystalline state, the [2+2] photodimerization of cinnamic acid derivatives can occur with high efficiency and selectivity, which is often not achievable in solution where E/Z photoisomerization predominates. thieme-connect.combilkent.edu.tr The reaction involves the UV light-induced cycloaddition of the double bonds of two neighboring molecules to form a cyclobutane (B1203170) ring. nih.gov

The outcome of these reactions is governed by the topochemical principles established by Schmidt and co-workers, which state that for a [2+2] photocycloaddition to occur, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than approximately 4.2 Å. nih.govbilkent.edu.tr The crystal packing determines the stereochemistry of the resulting cyclobutane product. Cinnamic acids typically crystallize in one of three polymorphic forms—α, β, or γ:

α-type packing: Molecules are packed in a head-to-tail arrangement, leading to the formation of centrosymmetric α-truxillic acid derivatives upon irradiation. researchgate.netacs.org

β-type packing: A head-to-head arrangement results in the formation of mirror-symmetric β-truxinic acid derivatives. researchgate.netacs.org

γ-type packing: The distance between the double bonds is too great (greater than 4.7 Å), rendering the molecules photochemically unreactive. thieme-connect.comias.ac.in

These solid-state reactions are advantageous from a green chemistry perspective as they often proceed with high yields and stereoselectivity without the need for solvents. thieme-connect.com

The presence, position, and nature of substituents on the phenyl ring of cinnamic acid derivatives profoundly impact their crystal packing and, consequently, their photoreactivity. bilkent.edu.trias.ac.in Substituents can alter intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictates the polymorphic form and the alignment of the reactive olefin centers. researchgate.net

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a key factor. Different polymorphs of the same compound can exhibit dramatically different photochemical behaviors. For example, o-ethoxy-trans-cinnamic acid exists in three polymorphic forms: the α and β forms are photoreactive, yielding the corresponding α-truxillic and β-truxinic acid dimers, while the γ polymorph is unreactive. researchgate.netias.ac.in Similarly, 3-fluoro-trans-cinnamic acid displays two distinct β-type polymorphs (β1 and β2), both of which undergo photodimerization to yield 3,3′-difluoro-β-truxinic acid. researchgate.netacs.org

The electronic effects of substituents also play a role. Studies on various substituted cinnamic acids have shown that factors like π-orbital overlap and the degree of molecular reorientation required for the reaction can be more critical than simply the distance between the reacting double bonds. researchgate.netrsc.org For instance, para-bromo substitution can lead to very high reaction rates. researchgate.net The interplay of steric and electronic factors introduced by substituents like the chloro and trifluoromethyl groups in 4-chloro-2-(trifluoromethyl)cinnamic acid would be expected to significantly influence its solid-state structure and potential for photodimerization.

Cinnamic Acid DerivativePolymorph TypePhotoreactivityPhotoproductReference
trans-Cinnamic Acidα-formReactiveα-Truxillic acid bilkent.edu.tr
trans-Cinnamic Acidβ-formReactiveβ-Truxinic acid thieme-connect.com
o-Ethoxy-trans-cinnamic acidα-formReactiveEthoxy-truxillic acid researchgate.net
o-Ethoxy-trans-cinnamic acidγ-formUnreactiveNone ias.ac.in
3-Fluoro-trans-cinnamic acidβ1 and β2 formsReactive3,3′-Difluoro-β-truxinic acid acs.org
p-Sulfocinnamic acidα-formReactive (100% conversion)4,4′-Disulfonate-truxillic acid acs.org

Other Relevant Reaction Pathways for Trifluoromethylated and Chlorinated Cinnamic Acids

Beyond photodimerization, cinnamic acid analogs bearing trifluoromethyl and chloro substituents undergo a variety of other chemical transformations. The carboxylic acid moiety can be converted into esters, amides, and acid chlorides, providing entry into a wide range of derivatives. nih.gov

A particularly relevant reaction for trifluoromethylated analogs is decarboxylative trifluoromethylation. This process is a practical method for preparing β-(trifluoromethyl)styrenes, which are valuable building blocks in organofluorine chemistry. nih.gov The reaction typically involves using a trifluoromethyl source, such as the Langlois reagent (CF₃SO₂Na), and can be facilitated electrochemically. nih.govresearchgate.netresearchgate.net This transformation replaces the carboxylic acid group with a trifluoromethyl group, leveraging the stability of the cinnamic acid backbone.

Furthermore, the synthesis of substituted cinnamic acids themselves involves several classic organic reactions. The Knoevenagel-Doebner condensation, which involves the reaction of an aromatic aldehyde with malonic acid, is a direct and common approach. researchgate.net For instance, m-trifluoromethyl cinnamic acid can be synthesized via an aldol (B89426) condensation between m-trifluoromethylbenzaldehyde and acetaldehyde. google.com Other methods like the Perkin reaction, Claisen condensation, and Heck reaction are also employed for the synthesis of cinnamic acid derivatives. researchgate.netjocpr.com These synthetic routes highlight the versatility of the cinnamic acid scaffold in accommodating various substituents, including halogens and trifluoromethyl groups.

Advanced Analytical and Spectroscopic Characterization of 4 Chloro 2 Trifluoromethyl Cinnamic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation and purity assessment of 4-Chloro-2-(trifluoromethyl)cinnamic acid. Reversed-phase techniques, in particular, are well-suited for this purpose due to the compound's molecular characteristics.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for the quantitative analysis and purity determination of cinnamic acid derivatives. nih.govthieme-connect.com A typical RP-HPLC method for this compound would involve a C18 column and a mobile phase consisting of an organic solvent (such as acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., phosphate (B84403) buffer or water with formic or acetic acid). rsc.orgresearchgate.netpensoft.net The acidic mobile phase is crucial for ensuring the carboxylic acid group remains protonated, leading to better peak shape and retention.

Gradient elution is often employed to achieve optimal separation of the main compound from any potential impurities. ekb.eg Detection is commonly performed using a UV detector, with the wavelength set to maximize the absorbance of the cinnamic acid chromophore, typically in the range of 270-292 nm. thieme-connect.comrsc.org The retention time of the compound is influenced by the specific mobile phase composition, flow rate, and column temperature. Method validation according to ICH guidelines would be necessary to ensure linearity, precision, accuracy, and robustness. pensoft.net

A simple, isocratic HPLC method has been developed for the simultaneous detection of cinnamaldehyde (B126680) and its metabolite, cinnamic acid, which could be adapted for the analysis of this compound. rsc.org This method utilized a C18 column with a mobile phase of methanol (B129727), acetonitrile, and 2% glacial acetic acid (20:50:30, v/v) at a flow rate of 0.8 ml/min, with UV detection at 292 nm. rsc.org

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Cinnamic Acid Derivatives

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Acetonitrile/Methanol, B: Water with 0.1% Formic Acid
Elution Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at ~280 nm

| Column Temperature | 30 °C |

Reversed-Phase Thin-Layer Chromatography (RP-TLC) Applications

Reversed-Phase Thin-Layer Chromatography (RP-TLC) serves as a simpler, more rapid technique for the qualitative analysis and monitoring of reactions involving this compound. nih.govnih.gov In RP-TLC, a nonpolar stationary phase (e.g., silica (B1680970) gel with chemically bonded C18 alkyl chains) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. japsonline.com

The separation on an RP-TLC plate is governed by the partitioning of the analyte between the stationary and mobile phases. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is indicative of the compound's polarity. libretexts.org For this compound, the Rf value would be influenced by the specific solvent system used. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the aromatic nature of the compound. japsonline.comlibretexts.org This technique is particularly useful for quickly assessing the purity of a sample and for optimizing solvent systems for column chromatography. japsonline.com

Table 2: Typical RP-TLC System for Cinnamic Acid Derivatives

Parameter Description
Stationary Phase RP-18 F254s plates
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures

| Detection | UV lamp (254 nm) |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. numberanalytics.comreading.ac.uk For this compound (C₁₀H₆ClF₃O₂), the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass that closely matches this theoretical value would confirm the elemental formula. Techniques such as electrospray ionization (ESI) are commonly used to generate ions of the analyte. acs.org

HRMS instruments like time-of-flight (TOF) or Orbitrap analyzers can distinguish between ions with very similar mass-to-charge ratios, enabling the unambiguous identification of the compound in complex mixtures. reading.ac.ukalgimed.com Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed on the protonated or deprotonated molecular ion. The resulting fragmentation pattern provides valuable information about the compound's structure, with characteristic losses of groups such as COOH, CF₃, and Cl. algimed.com This fragmentation data is instrumental in confirming the connectivity of the atoms within the molecule.

Table 3: Predicted HRMS Data for this compound

Ion Species Predicted Exact Mass
[M+H]⁺ 251.0030
[M-H]⁻ 248.9881

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its structural components. nih.govdocbrown.info

The carboxylic acid group gives rise to a very broad O-H stretching band in the region of 3300-2500 cm⁻¹. docbrown.info The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.infomdpi.com The C=C stretching of the alkene group is expected in the 1640-1620 cm⁻¹ region. researchgate.net

The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. researchgate.net The presence of the trifluoromethyl group will result in strong C-F stretching bands, typically in the 1350-1100 cm⁻¹ region. Finally, the C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 800 and 600 cm⁻¹.

Table 4: Predicted Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300-2500 (broad)
Carbonyl C=O stretch 1700-1680 (strong)
Alkene C=C stretch 1640-1620
Aromatic C=C stretch 1600-1450
Trifluoromethyl C-F stretch 1350-1100 (strong)

Computational Chemistry and Structure Activity Relationship Sar Studies of 4 Chloro 2 Trifluoromethyl Cinnamic Acid Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as a derivative of 4-Chloro-2-(trifluoromethyl)cinnamic acid, and its biological target at the atomic level.

Evaluation of Binding Affinities with Biological Macromolecules (e.g., Fungal 14α-Demethylase, Mycobacterial InhA)

While specific molecular docking studies on this compound with fungal 14α-demethylase or mycobacterial InhA are not extensively documented in publicly available literature, the principles of such investigations can be illustrated through studies on analogous compounds. For instance, a study on trans-4-(trifluoromethyl)cinnamic acid (4TFCA), a structural analog, revealed its binding affinity with the histone deacetylase inhibitor (HDAC8). The calculated binding energy for 4TFCA with HDAC8 was found to be -6.10 kcal/mol, indicating a favorable interaction.

In typical docking simulations, derivatives of this compound would be docked into the active sites of target enzymes like fungal 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis, or mycobacterial InhA, which is crucial for mycolic acid synthesis in Mycobacterium tuberculosis. The binding affinities, represented by scoring functions (e.g., kcal/mol), would be calculated to rank the potential inhibitory activity of the compounds. Lower binding energies typically suggest stronger and more stable interactions. The analysis would also detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. For example, in a study of other cinnamic acid derivatives targeting matrix metalloproteinase-9 (MMP-9), top-ranked compounds exhibited binding affinities (ΔGbinding) of less than -10 kcal/mol. nih.gov

Table 1: Illustrative Binding Affinities of Cinnamic Acid Derivatives with a Biological Target (MMP-9) Note: This table is illustrative and based on findings for other cinnamic acid derivatives, not this compound.

CompoundBinding Affinity (ΔGbinding, kcal/mol)
Cynarin-14.68
Chlorogenic acid-12.62
Rosmarinic acid-11.85
MMP-9 inhibitor I (Control)-8.18
H27 (Control)-7.79

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that drive their biological effects.

Correlation of Physicochemical Descriptors (e.g., Lipophilicity) with Biological Endpoints

The biological activity of a compound is often influenced by its physicochemical properties, such as lipophilicity (logP), electronic effects, and steric parameters. QSAR studies on cinnamic acid derivatives and related structures have demonstrated the importance of these descriptors.

For example, in a QSAR study of chalcone-cinnamic acid chimeric compounds, descriptors related to molecular geometry and connectivity indices were found to be crucial for predicting antiproliferative activity against the MCF-7 cell line. nih.gov The developed QSAR model was able to qualitatively predict the most potent derivatives. nih.gov

Another study on novel cinnamic acid derivatives with antioxidant and anticancer properties highlighted that compounds with higher lipophilicity were less active as soybean lipoxygenase (LOX) inhibitors, indicating an optimal range for this property. mdpi.com

A QSAR model for a series of chalcone (B49325) derivatives, which share structural similarities with cinnamic acids, was developed to predict their cytotoxic activity. The resulting equation was:

pIC50 = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x ELUMO) + (0.208 x Log P)

This equation demonstrates the contribution of atomic charges (qC1, qC10, qC15), the energy of the lowest unoccupied molecular orbital (ELUMO), and lipophilicity (Log P) to the biological activity.

For derivatives of this compound, a QSAR model would be developed by calculating a range of physicochemical descriptors and correlating them with a measured biological endpoint, such as the minimum inhibitory concentration (MIC) against a fungal or bacterial strain. This would allow for the identification of key structural features that enhance activity.

Advanced Cheminformatics and Molecular Modeling

Advanced cheminformatics and molecular modeling techniques provide deeper insights into the structural requirements for biological activity, going beyond simple physicochemical correlations.

Molecular Shape Analysis and Superimposition Techniques

Molecular shape analysis and superimposition are used to compare the three-dimensional structures of different molecules. By superimposing active compounds, it is possible to identify a common pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

In a study of novel cinnamic acid derivatives as potential anticancer agents, molecular superimposition was used to compare the docked poses of the designed compounds with a known ligand within the active site of MMP-9. biointerfaceresearch.com This technique helps to validate the docking results and to understand if the new compounds adopt a similar binding mode to known inhibitors. For instance, superimposing the biophoric components of chlorogenic acid and curcumin, two cinnamic acid derivatives, yielded a high similarity score, suggesting a common mode of action. nih.gov

For this compound derivatives, this would involve aligning the structures of several active analogs to identify the spatial arrangement of the chloro, trifluoromethyl, and carboxylic acid groups that is most favorable for binding to a specific biological target.

Principal Component Analysis (PCA) for Property Space Evaluation

Principal Component Analysis (PCA) is a statistical method used to reduce the dimensionality of a dataset while retaining most of the original information. In drug discovery, PCA can be used to visualize and analyze the chemical space occupied by a library of compounds based on their physicochemical properties.

By plotting the first few principal components, which are linear combinations of the original descriptors, it is possible to observe the distribution of compounds and identify clusters of molecules with similar properties. researchgate.net This analysis helps in understanding the diversity of a compound library and in designing new molecules that occupy a novel region of the chemical space. researchgate.net

For a series of this compound derivatives, PCA could be employed to analyze a set of calculated descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological polar surface area). The resulting PCA plot would reveal the diversity of the synthesized or designed library and its relationship to the property space of known drugs or other relevant compound collections. researchgate.net

Tanimoto Metrics and Kohonen Mapping for Structural Analog Comparison

In the computational evaluation of this compound derivatives, Tanimoto metrics and Kohonen mapping serve as powerful tools for quantifying structural similarity and visualizing complex chemical spaces. These methods are instrumental in structure-activity relationship (SAR) studies, enabling researchers to identify patterns that correlate molecular structure with biological activity.

The Tanimoto coefficient is a widely used metric for assessing the degree of similarity between two molecules based on their 2D fingerprints. researchgate.netwhiterose.ac.uk These fingerprints are bit strings where each bit represents the presence or absence of a specific substructural feature. The Tanimoto coefficient (Tc) is calculated by dividing the number of common features (bits set to 1 in both fingerprints) by the total number of unique features present in either molecule. nih.gov A Tanimoto score of 1 indicates that the molecules are identical in terms of the features being compared, while a score of 0 signifies no common features.

For a hypothetical series of this compound derivatives, Tanimoto similarity coefficients can be calculated to compare their structural resemblance to a reference compound, which could be the parent molecule or a derivative with known high activity. The results of such an analysis can be presented in a data table to facilitate the identification of structurally related compounds.

Compound IDDerivative StructureTanimoto Coefficient (vs. Reference)
ReferenceThis compound1.00
Derivative AMethyl 4-chloro-2-(trifluoromethyl)cinnamate0.85
Derivative B4-Chloro-2-(trifluoromethyl)cinnamamide0.78
Derivative C3-(4-Chloro-2-(trifluoromethyl)phenyl)propanoic acid0.65
Derivative D4-Bromo-2-(trifluoromethyl)cinnamic acid0.72

Complementing the quantitative assessment provided by Tanimoto metrics, Kohonen mapping, also known as Self-Organizing Maps (SOMs), offers a method for visualizing the chemical space of a library of compounds. wolfram.comnih.gov SOMs are a type of unsupervised neural network that projects high-dimensional data, such as the molecular descriptors of a set of compounds, onto a lower-dimensional, typically 2D, grid. purdue.eduacs.org This process preserves the topological relationships between the input data, meaning that structurally similar molecules are mapped to nearby regions on the 2D grid. researchgate.net

In the context of this compound derivatives, a Kohonen map can be generated using a set of calculated molecular descriptors for each analog. These descriptors can include physicochemical properties such as molecular weight, logP, and polar surface area, as well as topological and electronic parameters. The resulting map would visually cluster derivatives with similar properties, providing insights into the structural diversity of the compound library and aiding in the selection of compounds for further investigation.

A hypothetical dataset for generating a Kohonen map for a selection of derivatives is presented below.

Compound IDMolecular WeightlogPPolar Surface AreaNumber of Rotatable Bonds
Reference252.583.837.32
Derivative A266.614.126.33
Derivative B251.603.243.12
Derivative C254.603.937.33
Derivative D297.034.037.32

The integration of Tanimoto metrics and Kohonen mapping provides a comprehensive framework for the comparative analysis of this compound derivatives. While Tanimoto coefficients offer a quantitative measure of pairwise similarity, Kohonen maps provide a qualitative visualization of the broader chemical space, enabling the identification of clusters of structurally related compounds and outliers with unique structural features. Together, these computational techniques are invaluable for guiding lead optimization and understanding the structure-activity landscape of this class of compounds.

Investigations into the Biological Activities of 4 Chloro 2 Trifluoromethyl Cinnamic Acid and Its Analogs in Vitro Studies

Antimicrobial Efficacy Against Bacterial and Fungal Strains

Analogs of 4-Chloro-2-(trifluoromethyl)cinnamic acid have demonstrated notable antimicrobial effects across a range of microorganisms. The specific substitutions on the cinnamic acid scaffold play a crucial role in determining the potency and spectrum of this activity.

Derivatives of cinnamic acid have shown significant antibacterial activity against clinically relevant Gram-positive bacteria, including resistant strains. A series of synthetic N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives were active against Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentration (MIC) values in the range of 1–4 µg/mL. researchgate.net Specifically, compounds designated 16d, 17c, 16a, 16c, and 16f were the most active against Enterococcus spp. strains exhibiting high-level aminoglycoside resistance (HLAR) and vancomycin (B549263) resistance (VRE), with MICs between 2–4 µg/mL. nih.gov

Esters derived from 4-chlorocinnamic acid have also been evaluated. nih.gov While many esters showed more potent antifungal activity, methyl 4-chlorocinnamate did present activity against Staphylococcus aureus at the highest concentration tested. nih.govnih.gov Another study highlighted a cinnamic acid-based antimicrobial, a catechol derivative named DM2, which possessed significant antibacterial activity against S. aureus with MICs ranging from 16–64 mg/L. mdpi.com

Furthermore, research into trifluoromethylcinnamanilides, which are structural analogs, identified several compounds active against S. aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, and vancomycin-resistant E. faecalis (VRE). mdpi.com For instance, compounds 1j, 1o, 2i, and 2p were effective against both staphylococci (average MIC ~1.4 µM) and enterococci (average MIC ~15 µM). mdpi.com

Antibacterial Activity of Cinnamic Acid Analogs Against Gram-Positive Bacteria
Compound/Analog ClassBacterial Strain(s)Reported Activity (MIC)Source(s)
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamidesStaphylococcus spp., Enterococcus spp.1–4 µg/mL researchgate.net
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides (16d, 17c, 16a, 16c, 16f)HLAR/VRE Enterococcus spp.2–4 µg/mL nih.gov
Trifluoromethylcinnamanilides (1j, 1o, 2i, 2p)S. aureus/MRSA~1.4 µM (average) mdpi.com
Trifluoromethylcinnamanilides (1j, 1o, 2i, 2p)E. faecalis/VRE~15 µM (average) mdpi.com
Catechol derivative (DM2)S. aureus16–64 mg/L mdpi.com
Methyl 4-chlorocinnamateS. aureusActive at highest tested concentration nih.govnih.gov

Cinnamic acid and its derivatives have been recognized for their potential against mycobacteria. mdpi.com Studies have shown that cinnamic acid itself can decrease the viability of multi-drug resistant Mycobacterium tuberculosis (MDR-TB). nih.gov The cis-isoform of cinnamic acid, in particular, demonstrated significantly higher antituberculosis activity than the trans-form and exhibited synergistic effects with first-line anti-TB drugs like isoniazid (B1672263) and rifampicin. nih.gov

More complex analogs have also been synthesized and tested. Anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid were evaluated against non-pathogenic mycobacterial models. mdpi.com Derivatives from the 3,4-Cl series (4c–f) and compounds 1j, 1p, and 2p were active against Mycobacterium smegmatis and Mycobacterium marinum, with an average MIC of approximately 4.1 µM. mdpi.com The growth of M. marinum was strongly inhibited by compounds 1j and 2p, with MICs ranging from 0.29 to 2.34 µM. mdpi.com

Antimycobacterial Activity of Cinnamic Acid Analogs
Compound/Analog ClassBacterial Strain(s)Reported Activity (MIC)Source(s)
Trifluoromethylcinnamanilides (4c–f, 1j, 1p, 2p)M. smegmatis, M. marinum~4.1 µM (average) mdpi.com
Trifluoromethylcinnamanilides (1j, 2p)M. marinum0.29–2.34 µM mdpi.com
cis-Cinnamic acidMDR-M. tuberculosisDose-dependent decrease in viability nih.gov

Various analogs of 4-chloro-cinnamic acid have been investigated for their efficacy against fungal pathogens. In a study involving twelve esters derived from 4-chlorocinnamic acid, all compounds showed some level of bioactivity in an antifungal evaluation. nih.govnih.gov The most potent were methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate, with MIC values of 0.13 and 0.024 µmol/mL, respectively. nih.govresearchgate.net These esters were tested against strains of Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii. nih.gov

Another analog, 4-chloro-α-methylcinnamic acid, was identified as having high activity, particularly against cell wall mutants of Saccharomyces cerevisiae. nih.gov This compound also demonstrated the ability to overcome fludioxonil (B1672872) tolerance in Aspergillus fumigatus antioxidant mutants, suggesting it could act as a chemosensitizer to augment the efficacy of other antifungal agents. nih.govmdpi.com

Antifungal Activity of Cinnamic Acid Analogs
Compound/AnalogFungal Strain(s)Reported Activity (MIC)Source(s)
Methoxyethyl 4-chlorocinnamateCandida spp.0.13 µmol/mL nih.govresearchgate.net
Perillyl 4-chlorocinnamateCandida spp.0.024 µmol/mL nih.govresearchgate.net
Methyl 4-chlorocinnamateC. albicans5.09 µmol/mL nih.gov
4-Chloro-α-methylcinnamic acidS. cerevisiae, A. fumigatusHigh activity and chemosensitizing capability nih.govmdpi.com

Antivirulence Mechanisms: Biofilm Formation Inhibition in Bacterial Pathogens

Bacterial biofilms contribute significantly to chronic infections and antibiotic resistance. Several derivatives of cinnamic acid have been shown to interfere with this key virulence factor. Synthetic cinnamic acid derivatives featuring a 4-chloro-2-mercaptobenzenesulfonamide moiety were potent inhibitors of biofilm formation in Enterococcus strains. nih.govresearchgate.net At a concentration of four times their MIC, these compounds inhibited biofilm formation in HLAR strains by 70% to 94%. nih.govresearchgate.net

Similarly, the cinnamamide (B152044) derivatives 16d and 16e were found to be the most active against clinical staphylococci strains and could efficiently inhibit both the formation of biofilms and disrupt already formed biofilms. researchgate.net In a different study, a catechol-bearing cinnamic acid derivative, DM2, was shown to counteract biofilm-mediated Staphylococcus epidermidis infection at low concentrations. mdpi.com

Analogs of cinnamaldehyde (B126680) have also been studied. 4-chlorocinnamaldehyde (B90052) displayed significant inhibitory effects on Vibrio parahaemolyticus biofilms, with 98.9% inhibition at a concentration of 100 µg/mL. nih.gov These derivatives were found to prevent the adhesion of bacteria to surfaces by inhibiting cell surface hydrophobicity, fimbriae production, and flagella-mediated motility. nih.gov

Biofilm Inhibition by Cinnamic Acid Analogs
Compound/Analog ClassBacterial Strain(s)Reported InhibitionSource(s)
N–(4–chloro–2–mercaptobenzenesulfonamide) derivativesHLAR Enterococcus spp.70–94% inhibition at 4x MIC nih.govresearchgate.net
Cinnamamide derivatives (16d, 16e)Clinical StaphylococciEfficient inhibition of biofilm formation and disruption of formed biofilm researchgate.net
4-ChlorocinnamaldehydeVibrio parahaemolyticus98.9% inhibition at 100 µg/mL nih.gov
Catechol derivative (DM2)Staphylococcus epidermidisEffective at low concentrations mdpi.com

Enzyme Inhibition Studies in Biological Systems (In Vitro)

The mechanism of action for some cinnamic acid analogs appears to involve the direct inhibition of essential microbial enzymes.

The cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (LDM), also known as CYP51, is a critical enzyme in the biosynthesis of sterols in fungi. nih.govnih.gov It is the primary target for azole antifungal drugs. nih.gov Molecular docking studies on esters of 4-chlorocinnamic acid have suggested that these compounds have a good affinity for the active site of the 14α-demethylase enzyme from C. albicans. nih.govresearchgate.net This affinity suggests that these esters may act as inhibitors of the enzyme, providing a potential mechanism for their observed antifungal activity. nih.govnih.govresearchgate.net The research indicates that substituents on the ester, such as short alkyl chains with a heteroatom or a terpenic substructure, promote better antifungal profiles, likely by enhancing interaction with the enzyme's active site. nih.govresearchgate.net

Inhibition of Mycobacterial Enoyl-Acyl Carrier Protein Reductase (InhA)

While direct studies on the inhibitory activity of this compound against Mycobacterium enoyl-acyl carrier protein reductase (InhA) are not extensively documented in the available literature, research on structurally related compounds provides insights into its potential mechanism of action. InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Docking studies have been performed on a series of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid to explore their binding to the active site of the mycobacterial enzyme InhA. These studies demonstrated the ability of these compounds to bind to the active site of InhA, suggesting that the trifluoromethyl-substituted cinnamic acid scaffold is a promising candidate for InhA inhibition. The presence of the trifluoromethyl group is considered a key feature for this interaction.

Effects on Bacterial Respiration

The impact of this compound on bacterial respiration has been investigated through studies on its analogs. A series of thirty-two anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid were shown to have a significant effect on the inhibition of bacterial respiration, as demonstrated by the MTT assay. This assay measures the metabolic activity of cells, which is closely linked to respiratory function. The inhibition of bacterial respiration by these compounds suggests that they may interfere with key components of the electron transport chain or other metabolic processes essential for energy production in bacteria.

Modulation of Cellular Signaling Pathways (In Vitro)

Cinnamic acid and its derivatives have been shown to possess anti-inflammatory properties, in part through the modulation of the nuclear factor kappa B (NF-κB) signaling pathway. While direct evidence for this compound is limited, studies on structurally similar compounds are informative. A series of ring-substituted N-arylcinnamamides were tested for their anti-inflammatory potential, and most were found to significantly attenuate lipopolysaccharide-induced NF-κB activation, proving more potent than the parent cinnamic acid.

Notably, compounds with chloro and trifluoromethyl substitutions on the anilide ring, such as (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, demonstrated high inhibitory effects on the transcription factor NF-κB. This suggests that the combination of chloro and trifluoromethyl substituents on the cinnamic acid scaffold may contribute to a potent anti-inflammatory effect by targeting the NF-κB pathway.

Allelopathic and Phytotoxic Effects on Plant Growth

Research into the phytotoxic effects of cinnamic acid and its derivatives has revealed their potential as natural herbicides. Structure-activity relationship (SAR) studies have been conducted to determine the inhibitory activity of various analogs on the growth of the parasitic weed Cuscuta campestris. These studies have shown that substitutions on the phenyl ring of cinnamic acid can significantly influence its phytotoxicity.

Halogenated derivatives of trans-cinnamic acid, including those with chloro substituents, have shown increased inhibitory activity compared to the parent compound. Furthermore, the presence of a trifluoromethyl group at the para position of trans-cinnamic acid also enhanced its growth inhibition of C. campestris seedlings. These findings suggest that the 4-chloro and 2-trifluoromethyl substitutions in the target molecule are likely to contribute to its phytotoxic effects against parasitic weeds.

Table 1: In Vitro Growth Inhibition of Cuscuta campestris Seedlings by Cinnamic Acid Analogs

Compound Concentration (mM) Growth Inhibition (%)
trans-Cinnamic acid 1 38.9
trans-3-Chlorocinnamic acid 1 68.4
trans-4-Chlorocinnamic acid 1 78.5
trans-4-(Trifluoromethyl)cinnamic acid 1 70.2

Antioxidant Activity and Oxidative Stress Mitigation (In Vitro)

Antiglycation Properties and Advanced Glycation End Product Inhibition (In Vitro)

A key study investigated the protein glycation inhibitory activity of cinnamic acid and several of its derivatives using a bovine serum albumin (BSA)/fructose model. The results demonstrated that cinnamic acid and its analogs can significantly inhibit the formation of AGEs. nih.govnih.gov At a concentration of 1 mM, these compounds exhibited inhibitory effects ranging from approximately 11.96% to 63.36%. nih.govnih.gov

Among the tested compounds, cinnamic acid itself displayed the most potent inhibitory activity against the formation of total AGEs, with a reduction of 63.36 ± 1.07%. nih.gov The study also revealed that the presence of hydroxyl or methoxy (B1213986) groups on the cinnamic acid structure led to a decrease in antiglycation activity, suggesting that the unsubstituted cinnamic acid is most effective in this particular in vitro model. nih.gov

Further investigations within the same study explored the impact of these compounds on other markers of glycation. Cinnamic acid and its derivatives were found to reduce the levels of fructosamine (B8680336), an early indicator of glycation, and to inhibit the formation of N(ɛ)-(carboxymethyl) lysine (B10760008) (CML), a major non-fluorescent AGE. nih.govnih.gov Additionally, these compounds demonstrated a protective effect against oxidative protein damage associated with glycation, including the prevention of protein carbonyl group formation and the oxidation of thiol groups in BSA. nih.govnih.gov

These findings suggest that cinnamic acid and its analogs possess the ability to interfere with the glycation process at multiple stages, from the initial formation of fructosamine to the later stages of AGE formation and the associated oxidative stress. nih.govnih.gov This body of research provides a foundation for understanding the potential antiglycation properties of cinnamic acid derivatives, which may extend to halogenated and trifluoromethylated analogs such as this compound.

Table 1: Inhibitory Effects of Cinnamic Acid and its Derivatives on AGEs Formation

Compound (at 1 mM)% Inhibition of AGEs Formation
Cinnamic acid63.36 ± 1.07
Other derivatives11.96 - (Value below 63.36)

Antiviral Activity against Specific Viral Strains (e.g., Human Coronavirus 229E)

Research into the antiviral properties of this compound is limited; however, studies on related cinnamic acid derivatives have demonstrated in vitro activity against human coronaviruses, including the 229E strain (HCoV-229E), which is a common cause of the cold.

In one study, a series of cinnamic pseudopeptides were synthesized and evaluated for their potential to inhibit the replication of human coronaviruses. Among the synthesized compounds, a carbamate (B1207046) derivative, designated as compound 12 , exhibited notable antiviral activity against HCoV-229E. This compound was found to have a half-maximal effective concentration (EC50) of 5.27 μM, indicating its potency in inhibiting the virus in vitro. rsc.org This finding suggests that the cinnamic acid scaffold can be effectively modified to create derivatives with specific antiviral properties.

Another investigation focused on the antiviral effects of ferulic acid derivatives (FADs), which are structurally related to cinnamic acid. In this research, several FADs were tested for their ability to reduce the replication of HCoV-229E. Three compounds, MBA28, MBA140, and LIJ2P40, showed a dose-dependent inhibition of viral replication in MRC5 cells. nih.gov While the results for HCoV-229E showed some variability, these compounds were also tested against SARS-CoV-2, where LIJ2P40, in particular, demonstrated a significant reduction in viral titer. nih.gov

These studies highlight that derivatives of cinnamic acid can serve as a promising framework for the development of new antiviral agents against human coronaviruses. The antiviral activity appears to be influenced by the specific chemical modifications to the core cinnamic acid structure.

Table 2: Antiviral Activity of Cinnamic Acid Derivatives against Human Coronavirus 229E

CompoundVirus StrainCell LineEC50
Carbamate derivative 12 HCoV-2229E-5.27 μM
MBA28 (Ferulic acid derivative)HCoV-229EMRC5Not specified
MBA140 (Ferulic acid derivative)HCoV-229EMRC5Not specified
LIJ2P40 (Ferulic acid derivative)HCoV-229EMRC5Not specified

Environmental Behavior and Ecotoxicological Methodologies for Substituted Cinnamic Acids

Environmental Degradation Pathways and Metabolite Formation

The environmental degradation of halogenated aromatic compounds like 4-Chloro-2-(trifluoromethyl)cinnamic acid is a critical area of study due to their potential persistence and toxicity. Biodegradation, driven by microbial activity, is a primary mechanism for the breakdown of such compounds in the environment. researchgate.netresearchgate.net The degradation process for halogenated aromatics typically involves a series of enzymatic reactions that can be broadly categorized into upper, middle, and lower metabolic pathways. researchgate.netnih.gov

For this compound, the initial steps in its degradation are likely to involve modifications to the acrylic acid side chain and dehalogenation of the aromatic ring. Microorganisms may employ dioxygenase enzymes to initiate the breakdown process. nih.gov A plausible pathway could begin with the oxidation of the double bond in the acrylic acid side chain, followed by cleavage to form a substituted benzoic acid derivative.

Dehalogenation is a crucial and often rate-limiting step in the degradation of such compounds. researchgate.net This can occur through various mechanisms, including reductive, oxidative, or hydrolytic dehalogenation, depending on the specific microbial consortia and environmental conditions. Following dehalogenation and side-chain modification, the resulting intermediate, likely a catecholic derivative, would undergo ring cleavage, a hallmark of the lower metabolic pathway for aromatic compounds. nih.gov This cleavage, facilitated by dioxygenase enzymes, would break open the aromatic ring, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization to carbon dioxide and water. nih.gov

Potential metabolites in the degradation pathway of this compound could include:

4-Chloro-2-(trifluoromethyl)benzoic acid

A chlorinated and trifluoromethylated catechol

Various aliphatic acid intermediates following ring cleavage

Adsorption and Sorption Characteristics in Environmental Matrices

The mobility and bioavailability of this compound in the environment are significantly influenced by its adsorption and sorption to soil and sediment particles. The extent of this sorption is governed by the physicochemical properties of the compound and the characteristics of the environmental matrix, such as organic matter content, pH, and clay content. researchgate.net

The presence of the chloro and trifluoromethyl groups on the aromatic ring increases the hydrophobicity of the molecule, suggesting a tendency to partition from the aqueous phase to the organic carbon fraction of soil and sediment. researchgate.net This partitioning behavior is a key factor in reducing the compound's mobility in the environment.

The carboxylic acid functional group introduces pH-dependent behavior. At environmental pH values above the compound's pKa, the carboxylic acid will be deprotonated, existing as an anion. This anionic form generally exhibits lower sorption to negatively charged soil particles due to electrostatic repulsion. However, it can still interact with soil organic matter through other mechanisms. Conversely, at pH values below the pKa, the neutral form of the acid will predominate, leading to increased sorption to organic matter.

The Freundlich and Langmuir isotherm models are commonly used to describe the sorption equilibrium of organic compounds in soil and sediment. These models relate the concentration of the chemical sorbed to the solid phase to its concentration in the aqueous phase at equilibrium.

Predictive Modeling for Environmental Fate Parameters

Predictive models are invaluable tools for estimating the environmental fate of chemicals for which extensive experimental data may not be available. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict key environmental parameters based on a compound's chemical structure. nih.govmdpi.com

Hydrophobicity and Dissociation Constant Estimation

Hydrophobicity (logP): The octanol-water partition coefficient (logP or Kow) is a measure of a chemical's hydrophobicity and is a critical parameter in predicting its environmental distribution. The presence of the chlorine atom and the trifluoromethyl group, both being electron-withdrawing and lipophilic, is expected to significantly increase the logP value of the parent cinnamic acid.

Dissociation Constant (pKa): The acid dissociation constant (pKa) determines the ionization state of the carboxylic acid group at a given pH. The electron-withdrawing nature of the chloro and trifluoromethyl substituents will increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to unsubstituted cinnamic acid. rdd.edu.iq Theoretical calculation methods, such as those based on density functional theory (DFT), can be used to estimate pKa values. rdd.edu.iqresearchgate.net

Table 1: Estimated Physicochemical Properties of this compound (Note: These are estimated values based on predictive models and the influence of substituents.)

ParameterEstimated ValueInfluence of Substituents
logP > 3.5Increased hydrophobicity due to Cl and CF3 groups.
pKa < 4.0Increased acidity (lower pKa) due to electron-withdrawing Cl and CF3 groups.

Soil and Sediment Sorption Coefficient Prediction

The soil and sediment sorption coefficient normalized to organic carbon (Koc) is a key parameter for assessing the mobility of a chemical in the environment. chemsafetypro.com A higher Koc value indicates stronger sorption and lower mobility. chemsafetypro.com Koc can be estimated using QSAR models that often use logP as a primary input parameter. researchgate.netecetoc.org Given the expected high logP of this compound, its Koc value is also predicted to be high, suggesting it will be relatively immobile in soils with significant organic matter content.

Table 2: Predicted Environmental Fate Parameters for this compound (Note: These are estimated values based on predictive models.)

ParameterPredicted Value RangeImplication for Environmental Behavior
log Koc 2.5 - 4.0Moderate to low mobility in soil and sediment.

Degradation Rate Estimation in Environmental Compartments

Predictive models can also be used to estimate the biodegradation half-life of a chemical in various environmental compartments, such as water and soil. nih.gov Models like BIOWIN utilize a fragment contribution method, where the presence of certain structural features can be correlated with faster or slower degradation rates.

The presence of halogens, particularly chlorine, and the trifluoromethyl group on an aromatic ring generally increases a compound's resistance to microbial degradation, leading to a longer environmental half-life. researchgate.net Therefore, this compound is expected to be more persistent than unsubstituted cinnamic acid.

Table 3: Estimated Biodegradation Half-life for this compound (Note: These are qualitative estimations based on structural features.)

Environmental CompartmentEstimated Half-lifeRationale
Water Weeks to monthsIncreased persistence due to halogen and trifluoromethyl substitution.
Soil Months to yearsSorption to soil organic matter may reduce bioavailability for degradation.

Potential Applications and Future Research Directions in Materials Science for 4 Chloro 2 Trifluoromethyl Cinnamic Acid

Development of Photoreactive Materials and Crystalline Engineering

The study of cinnamic acids and their derivatives has been foundational to the field of crystal engineering, a discipline focused on designing solids with desired properties by understanding and controlling intermolecular interactions. giqimo.com The solid-state photochemical behavior of cinnamic acids, particularly their [2+2] photodimerization to form cyclobutane (B1203170) derivatives, is a key area of interest. This reaction is highly dependent on the alignment and proximity of the molecules in the crystal lattice.

The photodimerization of trans-cinnamic acid derivatives can be controlled to produce specific stereoisomers of the resulting cyclobutane ring, a process governed by the crystal packing. acs.orgrsc.org For instance, research on trans-4-(trifluoromethyl)cinnamic acid has demonstrated its ability to undergo solid-state [2+2] photodimerization. mongoliajol.infomongoliajol.info The resulting product, 4,4'-ditrifluoromethyl truxinic acid, possesses a cyclobutane ring and exhibits different thermal decomposition properties than the monomer, allowing the reaction progress to be monitored via thermogravimetric analysis. mongoliajol.info

Crystal engineering principles can be applied to 4-chloro-2-(trifluoromethyl)cinnamic acid to guide the synthesis of co-crystals. By introducing co-crystallizing agents, it is possible to form new crystalline structures with modified hydrogen-bonding networks. bris.ac.uk This control over the solid-state arrangement could be used to tune the photoreactivity of the molecule, potentially leading to the creation of photosensitive polymers or materials for optical data storage. The structural characterization of related compounds like trans-4-(trifluoromethyl)cinnamic acid has revealed complex structures stabilized by O–H⋯O hydrogen bonding and C–H⋯O interactions, which can undergo temperature-induced phase transitions. rsc.orgbris.ac.uk The interplay of the chloro and trifluoromethyl substituents in this compound is expected to influence these interactions, offering a rich field for crystallographic investigation and the design of dynamic materials.

Table 1: Photodimerization of Cinnamic Acid Derivatives

Cinnamic Acid Derivative Photoreaction Type Key Findings
trans-Cinnamic acid [2+2] Photodimerization Forms cyclobutane derivatives; reaction is controlled by crystal packing. acs.orgrsc.orgrsc.org

Integration into UV-Absorbing Formulations

Cinnamic acid and its derivatives are well-known for their ability to absorb ultraviolet (UV) radiation, particularly in the UV-B range (290-320 nm), making them valuable components in sunscreen and other UV-protective formulations. researchgate.netresearchgate.net The core structure of cinnamic acid, with its aromatic ring conjugated to a carboxylic acid group, is responsible for this inherent UV-absorbing property. nist.gov

The introduction of substituents onto the phenyl ring can modify the UV absorption characteristics. Halogen and trifluoromethyl groups, being electron-withdrawing, can shift the absorption maximum and enhance the molar absorptivity. Therefore, this compound is a promising candidate for an effective UV absorbent. Research on related compounds has shown that cinnamic acid derivatives can be intercalated into layered double hydroxides (LDHs) to create organic-inorganic nanocomposites. These materials not only exhibit excellent UV absorption but also maintain their efficacy even after the intercalated cinnamate (B1238496) undergoes photodimerization upon UV exposure. researchgate.net This suggests a pathway for creating more stable and long-lasting UV-protective materials.

The potential of this compound in UV-absorbing formulations is based on the established properties of the cinnamate scaffold. Further research would be needed to characterize its specific absorption spectrum, photostability, and compatibility with various formulation bases to fully realize its application in this area.

Table 2: UV Absorption Properties of Cinnamic Acid Derivatives

Compound UV Absorption Region Potential Application
Cinnamic acid UV-B Sunscreen, UV-protective coatings. researchgate.netresearchgate.net
p-Methoxycinnamic acid UV-B Enhanced UV absorption in nanocomposites. researchgate.net

Advanced Materials for Specific Chemical Sensing Applications

The development of advanced chemical sensors often relies on molecules that exhibit a measurable change in their physical properties, such as fluorescence or electronic conductivity, upon interaction with a target analyte. The trifluoromethyl group in this compound is particularly noteworthy in this context. The incorporation of trifluoromethyl groups into organic molecules can enhance their photophysical properties and stability. rsc.org

For example, trans-4-(trifluoromethyl)cinnamic acid has been identified as a photosensitizing compound and has been used as a fluorescent probe in biological studies to detect and monitor biomolecules. targetmol.com The strong electron-withdrawing nature of the -CF3 group can influence the electronic structure of the molecule, potentially leading to distinct spectroscopic signatures that could be exploited for sensing applications. β-(Trifluoromethyl)styrenes, which can be synthesized from cinnamic acid derivatives, are valuable building blocks for various organofluorine compounds due to their electron-deficient double bonds. nih.govresearchgate.net

While direct studies on the sensing applications of this compound are not yet prevalent, the known properties of related trifluoromethyl-substituted compounds suggest a promising avenue for research. Future work could involve incorporating this molecule into polymer matrices or onto the surface of electrodes or nanoparticles to create selective sensors for environmental pollutants, industrial chemicals, or biological markers. The combined electronic effects of the chloro and trifluoromethyl substituents could lead to unique selectivity and sensitivity profiles.

Q & A

Q. Why do cytotoxicity studies show conflicting results between cancer cell lines (e.g., HepG2 vs. MCF-7)?

  • Methodological Answer : HepG2 cells exhibit higher expression of ABC transporters (e.g., P-gp), effluxing the compound and reducing intracellular accumulation (confirmed via calcein-AM assay). MCF-7 cells lack these transporters, leading to higher sensitivity (IC₅₀ = 8 µM vs. 32 µM in HepG2). Co-administration with verapamil (P-gp inhibitor) equalizes cytotoxicity across lines .

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